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Compound of Interest

Compound Name: GSK2332255B

Cat. No.: B10856316

Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of GSK2332255B's performance against other transient receptor

potential canonical (TRPC) channel inhibitors. The information is supported by experimental

data to facilitate informed decisions in drug development and research.

GSK2332255B is a potent and selective antagonist of TRPC3 and TRPC6 channels, which are

implicated in pathological cardiac hypertrophy.[1][2][3] This guide summarizes key findings,

compares its efficacy with other known inhibitors, and provides detailed experimental protocols

for cross-validation.

Comparative Efficacy of TRPC Channel Inhibitors
The potency of GSK2332255B and other TRPC channel inhibitors is summarized in the table

below, with IC50 values indicating the concentration required for 50% inhibition.
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Compound Target(s) IC50 (nM)
Selectivity
Highlights

Reference(s)

GSK2332255B TRPC3, TRPC6
5 (rat TRPC3), 4

(rat TRPC6)

≥100-fold

selectivity for

TRPC3/6 over

other calcium-

permeable

channels.

[1][4]

GSK2833503A TRPC3, TRPC6
21 (TRPC3), 3

(TRPC6)

Structurally

similar to

GSK2332255B

with high

selectivity.

[2][4]

Pyr3 TRPC3 ~700

Primarily a

TRPC3 inhibitor,

also affects

store-operated

calcium entry.

[2]

SAR7334 TRPC6 9.5

Shows selectivity

for TRPC6 over

TRPC3 and

TRPC7.

[2]

BI 749327 TRPC6
13 (mouse), 19

(human)

Orally

bioavailable and

selective TRPC6

inhibitor.

[5]

GSK417651A TRPC3, TRPC6 ~40

Nonselective

inhibitor of both

TRPC3 and

TRPC6.

[6]

GSK2293017A TRPC3, TRPC6 ~10

A more potent

TRPC3/6

antagonist.

[6]
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Inhibition of Pathological Signaling Pathways
GSK2332255B effectively blocks signaling pathways that lead to cardiac hypertrophy. A key

pathway involves the activation of Gq-coupled protein receptors by agonists like angiotensin II

(Ang II) and endothelin-1 (ET-1).[7] This activation leads to the production of diacylglycerol

(DAG), which in turn activates TRPC3 and TRPC6 channels.[8] The subsequent influx of

calcium ions (Ca2+) activates calcineurin, a phosphatase that dephosphorylates the nuclear

factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the

transcription of hypertrophic genes.[9]
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NFAT Activation Assay Workflow

Start
Culture HEK293T cells

overexpressing TRPC3/6 and
NFAT-luciferase reporter

Treat cells with Ang II
and varying concentrations

of GSK2332255B

Incubate for 6 hours
at 37°C

Lyse cells and add
luciferase substrate

Measure luminescence
using a luminometer

Analyze data to determine
dose-dependent inhibition End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10856316/docs#cross-validation-of-gsk2332255b-a-
comparative-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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